molecular formula C16H20ClNO B2601438 (2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one CAS No. 1798303-58-8

(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one

Cat. No.: B2601438
CAS No.: 1798303-58-8
M. Wt: 277.79
InChI Key: YLNMAXHHXRXZII-GORDUTHDSA-N
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Description

The compound "(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one" is a structurally unique enone derivative featuring a seven-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position. The α,β-unsaturated ketone (enone) moiety is a critical functional group, often associated with biological activity due to its electrophilic nature and ability to participate in Michael addition reactions . The azepane ring introduces conformational flexibility, which may enhance binding affinity to biological targets compared to smaller heterocycles. The 4-chlorophenyl substituent is a common pharmacophore in medicinal chemistry, known to improve lipophilicity and metabolic stability .

Properties

IUPAC Name

(E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-2-5-16(19)18-11-4-3-6-14(12-18)13-7-9-15(17)10-8-13/h2,5,7-10,14H,3-4,6,11-12H2,1H3/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMAXHHXRXZII-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a dihalide, under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative and the azepane intermediate.

    Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through an aldol condensation reaction between an appropriate aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Properties

Research indicates that azepane derivatives, including (2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis mechanisms, making them potential candidates for developing new antibiotics.

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, azepane derivatives have been shown to inhibit tumor growth by inducing cell cycle arrest in the G2/M phase, highlighting their potential as anticancer agents.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects attributed to compounds with similar structures. The azepane ring enhances penetration through the blood-brain barrier, which may facilitate protective actions against neurodegenerative diseases. Studies suggest that these compounds may modulate neurotransmitter receptors, contributing to their neuroprotective effects.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Inhibition of Enzymatic Activity : The sulfonamide group present in similar compounds may inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and leading to cell death in pathogens or cancer cells.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may underlie its neuroprotective effects, suggesting therapeutic avenues for neurological disorders.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among similar compounds include differences in substituents, ring systems, and functional groups (Table 1).

Table 1: Structural Comparison of Enone Derivatives

Compound Name Substituents/Ring System Functional Groups Reference
(2E)-1-[3-(4-Chlorophenyl)azepan-1-yl]but-2-en-1-one 4-Chlorophenyl, azepane ring Enone, tertiary amine Target
(E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one 4-Chlorophenyl, furan ring Enone, heteroaromatic ring
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one 3-Bromophenyl, p-tolyl Enone, halogen, methyl
(E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 3-Chlorophenyl, 4-chlorophenyl Enone, dihalogenated aryl
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Chlorophenyl, 4-hydroxyphenyl Enone, hydroxyl

Key Observations:

  • Ring Systems: The azepane ring in the target compound provides greater conformational flexibility compared to the rigid furan ring in or planar aryl groups in . This flexibility may enhance interactions with enzyme active sites.
  • Substituent Effects: The 4-chlorophenyl group is conserved in several analogs, but its position (e.g., 3- vs. 4-chloro in ) and additional substituents (e.g., hydroxyl in ) modulate electronic and steric properties.

Discussion of Research Findings

  • Role of the Azepane Ring: The azepane ring in the target compound may improve solubility and reduce toxicity compared to smaller rings (e.g., furan in ), though this requires experimental validation.
  • Substituent Trade-offs: While 4-chlorophenyl enhances lipophilicity, polar groups (e.g., hydroxyl in ) improve aqueous solubility but may limit membrane permeability.
  • Synthetic Challenges: Aza-Michael addition during synthesis of azepane-containing enones could lead to side products, necessitating precise reaction control.

Biological Activity

(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one, a compound with potential therapeutic applications, has garnered interest in various fields of medicinal chemistry. This article discusses its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a butenone backbone substituted with a 4-chlorophenyl group and an azepane moiety. Its chemical structure can be represented as follows:

C15H18ClN CAS Number 1798303 58 8 \text{C}_{15}\text{H}_{18}\text{Cl}\text{N}\quad \text{ CAS Number 1798303 58 8 }

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.63Induction of apoptosis via caspase activation
A549 (Lung Cancer)7.89Cell cycle arrest in G1 phase
HeLa (Cervical Cancer)6.45Inhibition of proliferation

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers in MCF-7 cells, indicating its role in promoting programmed cell death .
  • Molecular Docking Studies : Computational analysis has shown that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .
  • Comparative Efficacy : In comparative studies, this compound exhibited greater cytotoxicity than standard treatments such as doxorubicin in certain cancer models .

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